molecular formula C5H9ClN2S B13627802 2-(1H-imidazol-1-yl)ethane-1-thiolhydrochloride

2-(1H-imidazol-1-yl)ethane-1-thiolhydrochloride

Cat. No.: B13627802
M. Wt: 164.66 g/mol
InChI Key: NJYFCPIDJPVNJX-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is a chemical compound that features an imidazole ring attached to an ethane-1-thiol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the use of polar solvents and controlled temperatures.

Industrial Production Methods: Industrial production of imidazole derivatives, including 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, dehydrative aromatization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imidazole ring can participate in reduction reactions under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The thiol group can undergo redox reactions, impacting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(1H-imidazol-1-yl)ethane-1-thiol hydrochloride is unique due to the presence of both an imidazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in research and industry .

Properties

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

2-imidazol-1-ylethanethiol;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c8-4-3-7-2-1-6-5-7;/h1-2,5,8H,3-4H2;1H

InChI Key

NJYFCPIDJPVNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCS.Cl

Origin of Product

United States

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